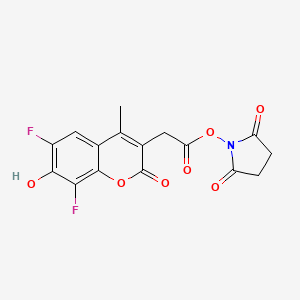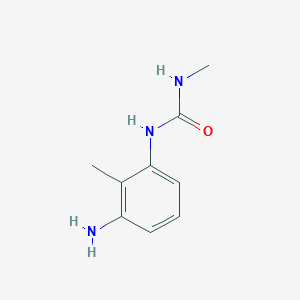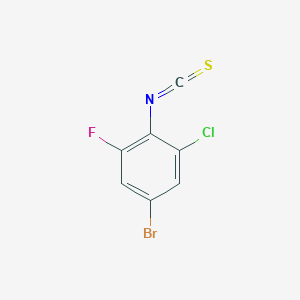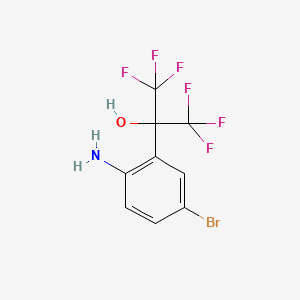
APDye 430 Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 430 Alkyne: is a green-fluorescent alkyne-activated probe. It is commonly used for imaging moderate to high abundance azide-containing biomolecules. This compound is spectrally similar to Alexa Fluor 430 and has absorption and emission maxima at 430 nm and 539 nm, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: APDye 430 Alkyne is synthesized through a series of organic reactions
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to achieve a high purity level (≥95%) and ensuring its solubility in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Análisis De Reacciones Químicas
Types of Reactions: APDye 430 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linker .
Common Reagents and Conditions:
Reagents: Azides, copper catalysts
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye conjugate .
Aplicaciones Científicas De Investigación
Chemistry: APDye 430 Alkyne is used in various chemical applications, including the labeling of biomolecules for imaging and detection purposes .
Biology: In biological research, this compound is employed for the visualization of azide-containing biomolecules in cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry .
Medicine: this compound is utilized in medical research for tracking and imaging specific biomolecules within biological systems. This aids in the study of disease mechanisms and the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical purposes .
Mecanismo De Acción
APDye 430 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a stable triazole linker between the alkyne group of the dye and an azide group on the target biomolecule. The resulting conjugate emits fluorescence, allowing for the visualization and tracking of the labeled biomolecule .
Comparación Con Compuestos Similares
Alexa Fluor 430: Spectrally similar to APDye 430 Alkyne, used for similar imaging applications.
APDye 430 Azide: Another variant of the APDye 430 series, containing an azide group instead of an alkyne group.
APDye 430 NHS Ester: Contains an N-hydroxysuccinimide ester group, used for labeling amine-containing biomolecules.
Uniqueness: this compound is unique due to its alkyne group, which allows for specific and stable conjugation with azide-containing biomolecules through the CuAAC reaction. This specificity and stability make it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C25H27F3N2O6S |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H27F3N2O6S/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35) |
Clave InChI |
SMAGMZHZHKKDSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)


![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)








